molecular formula C12H13BrO3 B7988348 Tert-butyl 3-bromo-5-formylbenzoate

Tert-butyl 3-bromo-5-formylbenzoate

Cat. No.: B7988348
M. Wt: 285.13 g/mol
InChI Key: WJYXOHSLYSXYCL-UHFFFAOYSA-N
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Description

Contextualization of Aryl Halides and Carboxylic Acid Derivatives in Advanced Chemical Synthesis

Aryl halides and carboxylic acid derivatives are fundamental building blocks in the construction of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The ability to selectively functionalize these motifs is a cornerstone of modern synthetic strategy.

Bromobenzoates, a class of compounds containing a bromine atom and a benzoate (B1203000) ester attached to a benzene (B151609) ring, are highly versatile intermediates in organic synthesis. The bromine atom serves as a valuable handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The utility of aryl bromides, including bromobenzoates, is particularly evident in transition metal-catalyzed carbonylation reactions, which are a preferred method for preparing benzoate esters. orgsyn.org Palladium-catalyzed carbonylation of aryl bromides, for example, provides a convenient route to various carbonyl-containing compounds. nih.gov These reactions have been extensively developed, allowing for the synthesis of esters, amides, and other carboxylic acid derivatives from readily available aryl halides. nih.govnih.gov Furthermore, bromobenzoates can be utilized in other important transformations, such as the synthesis of complex heterocyclic structures and as alkylating agents. orgsyn.orgchemicalbook.comacs.org The reactivity of the bromo group allows for its participation in reactions like nickel-catalyzed enantioselective acylation. acs.org

The formyl group (–CHO) is a highly reactive and strategically important functional group in organic synthesis. fiveable.me Its presence in a molecule opens up a wide range of synthetic possibilities, primarily due to the electrophilic nature of the carbonyl carbon, which makes it susceptible to nucleophilic attack. fiveable.me Formylation, the introduction of a formyl group, is a key method for producing aldehydes, which are precursors to a vast number of other functional groups and complex molecules. wikipedia.orgchemscene.com

The formyl group can be readily transformed into other functionalities. For example, it can be oxidized to a carboxylic acid group, a common and useful transformation in synthetic organic chemistry. fiveable.me It can also participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions. The versatility of the formyl group makes it an essential component in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

The tert-butyl ester is a widely employed protecting group for carboxylic acids in organic synthesis. thieme-connect.com Its popularity stems from its excellent stability under a variety of reaction conditions, including exposure to nucleophiles and reducing agents. thieme-connect.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid functionality.

The key advantage of the tert-butyl ester is its susceptibility to cleavage under acidic conditions, which regenerates the carboxylic acid. thieme-connect.com This orthogonality to other protecting groups that are removed under basic or hydrogenolytic conditions makes it a valuable tool in multi-step syntheses. libretexts.org For example, the tert-butyl group can protect an ester during a Grignard reaction. orgsyn.org Recent research has also focused on developing mild and selective methods for the deprotection of tert-butyl esters. acs.org

Historical Development and Evolution of Synthetic Methodologies for Benzoate Esters

The synthesis of benzoate esters has evolved significantly over the years, driven by the need for more efficient, selective, and environmentally friendly methods.

Transition metal-catalyzed carbonylation reactions have become a cornerstone of modern organic synthesis for the preparation of carboxylic acid derivatives. rsc.org Palladium-catalyzed carbonylation of aryl halides, a method pioneered by Heck in 1974, is a particularly powerful tool for the synthesis of benzoates and other aromatic carbonyl compounds. nih.govnih.gov This reaction involves the coupling of an aryl halide, carbon monoxide, and a nucleophile, such as an alcohol to form an ester. nih.gov

Over the decades, significant advancements have been made in this field, including the development of more active and selective catalyst systems. nih.govacs.org These advancements have expanded the scope of the reaction to include a wider range of substrates and have enabled the reactions to be carried out under milder conditions, often at atmospheric pressure of carbon monoxide. nih.gov The development of specialized ligands has been crucial in improving the efficiency and selectivity of these carbonylation reactions. acs.org

The field of organometallic chemistry has provided increasingly powerful tools for the functionalization of aryl substrates. numberanalytics.com The use of organometallic reagents, such as organolithium and Grignard reagents, has a long history in organic synthesis for forming carbon-carbon bonds. mdpi.com

Recent advancements have focused on the development of new organometallic reagents and catalytic systems that offer improved reactivity, selectivity, and functional group tolerance. mdpi.comresearchgate.net For example, the development of protocols for the in situ generation of organosodium reagents from aryl chlorides has expanded the toolbox for cross-coupling reactions. researchgate.net Furthermore, the use of transition metal catalysts, such as nickel and palladium, in conjunction with organometallic reagents has enabled a wide range of cross-coupling reactions that were previously challenging. sci-hub.seacs.org These advancements continue to push the boundaries of what is possible in the synthesis of complex aromatic molecules. mdpi.com

Emergence of Selective Metal-Halogen Exchange Strategies

A significant advancement in the utilization of polysubstituted aromatic compounds like tert-butyl 3-bromo-5-formylbenzoate is the development of selective metal-halogen exchange reactions. orgsyn.orgresearchwithnj.com Historically, achieving monometalation of a dibromoarene was challenging due to competing reactions. However, newer reagents and conditions have enabled high selectivity.

One notable strategy involves the use of lithium tri-n-butylmagnesiate complex (n-Bu₃MgLi). This ate complex has proven effective for the selective mono-bromine-magnesium exchange on dibromoarenes under non-cryogenic conditions (as mild as -10°C). researchgate.net The resulting magnesium intermediate can then be trapped with an electrophile. For instance, the preparation of this compound can be achieved from tert-butyl 3,5-dibromobenzoate. orgsyn.orgresearchgate.net In this process, a selective metal-halogen exchange is performed, followed by formylation using dimethylformamide (DMF) to introduce the aldehyde group. orgsyn.org This method provides a direct and efficient route to the target molecule, avoiding the harsh conditions often associated with traditional organolithium reagents that could react with the ester functionality. tcnj.edu

The choice of the metalating agent and reaction conditions is crucial for chemoselectivity. While strong bases like n-butyllithium can be used, they often require very low temperatures (-100 °C) to prevent side reactions with electrophilic groups present in the molecule. tcnj.edu The development of mixed magnesium and lithium reagents offers a milder and more selective alternative for these transformations. nih.gov

Research Landscape and Academic Significance

The academic significance of this compound and related substituted bromobenzaldehydes is substantial, as they serve as key building blocks in the synthesis of a wide array of complex organic molecules. acs.org The dual reactivity of the bromo and formyl groups allows for their participation in cascade reactions to construct diverse heterocyclic systems and natural products. acs.org

Research has demonstrated the utility of this compound as a precursor for more elaborate structures. For example, the aldehyde can be converted into other functional groups, or the bromine atom can be used as a handle for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions. The tert-butyl ester group provides a latent carboxylic acid functionality that can be unmasked at a later synthetic stage. orgsyn.org

The broader class of substituted bromobenzaldehydes is crucial in medicinal chemistry and materials science. acs.orgijsred.com They are intermediates in the synthesis of compounds with potential biological activities and are used to create novel organic luminophores. ijsred.combeilstein-journals.org The ability to selectively functionalize the aromatic ring through methods like C-H activation or metal-halogen exchange further enhances their value as versatile synthetic intermediates. acs.org The continued development of synthetic methods to access and manipulate these compounds underscores their importance in the ongoing quest for novel molecules with desired properties.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₃BrO₃
Molecular Weight 285.13 g/mol
Appearance White to off-white solid
Melting Point 61-63 °C orgsyn.org
Boiling Point Not available
Solubility Soluble in organic solvents like THF, Chloroform

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYXOHSLYSXYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 3 Bromo 5 Formylbenzoate

Strategic Precursor Synthesis: Derivatization of Dibromoarenes to tert-Butyl-3,5-dibromobenzoate

The journey towards tert-butyl 3-bromo-5-formylbenzoate begins with the synthesis of its precursor, tert-butyl-3,5-dibromobenzoate. This is accomplished by the derivatization of 1,3,5-tribromobenzene (B165230).

Selective Carboxylation Approaches for Multiply Halogenated Aromatics

Transition metal-catalyzed carbonylation reactions are a preferred method for creating benzoate (B1203000) esters from aryl bromides. orgsyn.org A notable approach involves the use of a lithium tri-n-butylmagnesium ate complex to facilitate selective metal-halogen exchange, followed by trapping with a suitable carboxylating agent. researchgate.net This method is particularly effective for multiply halogenated aromatic compounds, allowing for the selective substitution of a single bromine atom.

Utilization of Lithium Tri-n-butylmagnesium Ate Complex in Ester Formation

The lithium tri-n-butylmagnesium ate complex (n-Bu3MgLi), prepared from n-BuLi and n-BuMgCl, serves as a potent metallating agent. researchgate.net It enables a selective mono-bromine-magnesium exchange on dibromoarenes under non-cryogenic conditions. researchgate.net This intermediate can then react with an electrophile to yield the desired monosubstituted product. researchgate.net Specifically, in the synthesis of tert-butyl-3,5-dibromobenzoate, 1,3,5-tribromobenzene undergoes a selective bromine-lithium exchange followed by a Grignard-mediated methoxy-carbonylation. researchgate.net

Application of Di-tert-butyl Dicarbonate (B1257347) as a Carboxylating Reagent

Di-tert-butyl dicarbonate (Boc-anhydride) is a versatile and efficient reagent for carboxylation. medchemexpress.comchemicalbook.com It is used to introduce the tert-butoxycarbonyl group. chemicalbook.comsigmaaldrich.com In the synthesis of the precursor, a solution of di-tert-butyl dicarbonate in toluene (B28343) is added to the reaction mixture after the formation of the Grignard reagent from 1,3,5-tribromobenzene. orgsyn.org This results in the formation of tert-butyl-3,5-dibromobenzoate. orgsyn.org

Selective Metal-Halogen Exchange and Formylation for this compound

With the precursor, tert-butyl-3,5-dibromobenzoate, in hand, the next critical step is a selective metal-halogen exchange followed by formylation to introduce the aldehyde group at the 5-position.

Mechanistic Insights into Selective Bromine-Magnesium Exchange

The selective bromine-magnesium exchange is a pivotal reaction. The reactivity of organomagnesium ate complexes can be tuned by altering the ligands on the magnesium atom. organic-chemistry.org For instance, dibutylisopropylmagnesate (iPr(n)Bu2MgLi) is more reactive than tributylmagnesate (nBu3MgLi) and can achieve selective bromine-magnesium exchange at low temperatures. organic-chemistry.orgnih.gov The use of a "turbo-Grignard" reagent, such as iPrMgCl·LiCl, significantly enhances the rate of the Br-Mg exchange. researchgate.netsfb749.de This enhanced reactivity is attributed to a higher concentration of nucleophilic magnesate complexes in the solution due to the presence of LiCl. wikipedia.org

Isopropylmagnesium chloride is a highly reactive organomagnesium halide used to prepare other Grignard reagents via transmetalation. wikipedia.orgsigmaaldrich.com In the synthesis of this compound, a solution of isopropylmagnesium chloride in THF is added to a solution of the precursor, tert-butyl-3,5-dibromobenzoate, to initiate the selective bromine-magnesium exchange. orgsyn.org This is followed by the addition of N,N-dimethylformamide (DMF) which acts as the formylating agent, introducing the aldehyde group to yield the final product. orgsyn.org

Table 1: Key Reagents and Their Roles

Reagent Role Section Reference
1,3,5-Tribromobenzene Starting material for precursor synthesis 2.1.2
Lithium tri-n-butylmagnesium ate complex Facilitates selective bromine-magnesium exchange 2.1.2
Di-tert-butyl dicarbonate Carboxylating agent 2.1.3
Isopropylmagnesium chloride Initiates selective bromine-magnesium exchange 2.2.1.1

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tert-butyl-3,5-dibromobenzoate
1,3,5-Tribromobenzene
Lithium tri-n-butylmagnesium ate complex
Di-tert-butyl dicarbonate
Isopropylmagnesium chloride
N,N-Dimethylformamide
n-Butyllithium
n-Butylmagnesium chloride
Dibutylisopropylmagnesate
Tributylmagnesate
Phenylmagnesium bromide
Ethylmagnesium bromide
Benzylpotassium
Di-n-butylmagnesium
Diphenylamine
Methyllithium
Dimethylmagnesium
Dimethylzinc
Phosphorus trichloride
Isopropylmagnesium bromide
Bromo-3,5-bis(trifluoromethyl)benzene
Chlorodiisopropylphosphine
Bromoacetic acid
Tert-butyl acetate
Influence of Reaction Conditions on Regioselectivity (e.g., Temperature Control, Solvent Systems)

The regioselective synthesis of molecules like this compound is paramount to avoid the formation of unwanted isomers and ensure high yields of the desired product. Key to achieving this selectivity is the careful control of reaction conditions, particularly temperature and the choice of solvent.

In syntheses involving metal-halogen exchange, such as the preparation of this compound from a dibrominated precursor, precise temperature control is critical. For instance, the dropwise addition of reagents should be managed to keep the internal temperature low, often below -5 °C, to favor the desired reaction pathway. orgsyn.org The use of a dry ice/acetone bath to cool the reaction mixture to -78°C is a common practice in such selective lithiation reactions. orgsyn.orgresearchgate.net This low temperature helps to control the reactivity of the organolithium reagents and prevent side reactions.

Introduction of the Formyl Group via Electrophilic Trapping

A crucial step in the synthesis of this compound is the introduction of the formyl group (-CHO). This is typically achieved through electrophilic trapping of a metalated intermediate.

Utilization of N,N-Dimethylformamide (DMF) as a Formyl Source

N,N-Dimethylformamide (DMF) is a widely used and effective formylating agent in organic synthesis. orgsyn.orgresearchgate.net In the synthesis of this compound, after the selective metal-halogen exchange on a dibromo-precursor, DMF is added to the reaction mixture. The organometallic intermediate, a potent nucleophile, attacks the electrophilic carbonyl carbon of DMF. Subsequent workup then yields the desired aldehyde. This method is advantageous due to the ready availability and relatively low cost of DMF.

Considerations for Functional Group Compatibility During Formylation

A significant advantage of modern synthetic methods is their tolerance for a wide range of functional groups, which obviates the need for extensive protecting group strategies. researchgate.net Palladium-catalyzed formylation reactions, for example, have been shown to be compatible with functional groups such as esters, ketones, nitriles, and even halogens. organic-chemistry.org This is particularly relevant in the synthesis of complex molecules where multiple functional groups are present. However, classical methods like Grignard reactions with DMF often require cryogenic temperatures and may have limited functional group compatibility. princeton.edu The development of milder, more versatile catalytic systems continues to be an active area of research to enhance functional group tolerance. organic-chemistry.orgprinceton.edu

Comparison with Alternative Aryl Ester Synthesis Routes

While the previously described methods are effective, it is important to consider alternative routes for the synthesis of aryl esters and the challenges associated with them.

Challenges in Selective Monocarbonylation of Polyhalogenated Substrates

The direct carbonylation of polyhalogenated aromatic compounds to produce a single ester product presents a significant challenge. Achieving selective monocarbonylation while leaving other halogen atoms intact requires careful catalyst design and optimization of reaction conditions. The presence of multiple reactive sites can lead to a mixture of products, including dicarbonylated and other side products, which complicates purification and reduces the yield of the desired monoester.

Evaluation of Palladium-Catalyzed Carbonylation Methods for Aryl Bromides

Palladium-catalyzed carbonylation of aryl bromides is a powerful and versatile method for the synthesis of aryl esters and other carbonyl compounds. nih.govacs.orgresearchgate.net This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and carbon monoxide gas. A key advantage of this method is its regioselectivity, making it a convenient tool for synthesizing specific carbonyl-containing molecules. nih.gov

Recent advancements have led to the development of highly efficient catalyst systems, such as those based on Xantphos as a ligand, which can operate at atmospheric pressure of carbon monoxide. nih.govacs.org These systems have been successfully applied to the synthesis of various esters from the corresponding aryl bromides. nih.govacs.org Furthermore, alternative carbonyl sources to the toxic and flammable carbon monoxide gas, such as carbon dioxide, are being explored. researchgate.netnih.gov These developments aim to make palladium-catalyzed carbonylation reactions safer, more environmentally friendly, and more accessible for both laboratory and industrial-scale synthesis.

ParameterMetal-Halogen Exchange & FormylationPalladium-Catalyzed Carbonylation
Starting Material DihaloareneAryl Halide
Key Reagents Organolithium or Grignard reagent, DMFPalladium catalyst, Ligand, Carbon Monoxide or CO source
Selectivity Control Primarily temperature and stoichiometryLigand and catalyst design
Functional Group Tolerance Can be limited, especially with strong organometallic basesGenerally good with modern catalysts
Key Advantage Often high-yielding for specific substratesBroad substrate scope and high regioselectivity

Development of Scalable Synthetic Processes for this compound

The efficient synthesis of this compound on a larger scale is critical for its practical application in multi-step synthetic campaigns. Researchers have focused on developing reliable methods that can be scaled up without significant loss of yield or purity.

Process Optimization for Enhanced Yield and Purity

A significant advancement in the synthesis of this compound involves a two-step process commencing from 1,3,5-tribromobenzene. This method has been meticulously optimized to ensure high yields and purity, making it suitable for large-scale preparations. orgsyn.org

The first step is the selective monocarboxylation of 1,3,5-tribromobenzene to produce tert-butyl 3,5-dibromobenzoate. This is achieved through a selective metal-halogen exchange reaction using a lithium tri-n-butylmagnesiate complex, followed by trapping with di-tert-butyl dicarbonate. orgsyn.orgresearchgate.net The reaction conditions are carefully controlled, with the temperature maintained below -5 °C during the addition of reagents to maximize selectivity and yield. orgsyn.org

The second step involves the conversion of tert-butyl 3,5-dibromobenzoate to the target compound, this compound. This is accomplished via another metal-halogen exchange reaction followed by formylation. The process has been demonstrated to be effective at a significant scale, with detailed procedures available for multi-gram preparations. orgsyn.org

A notable aspect of the process optimization is the purification procedure. While the crude product of the first step can sometimes be used directly, purification via flash column chromatography has been shown to provide material of higher purity, which can be crucial for the success of subsequent steps. orgsyn.org For the final product, purification by flash column chromatography is also employed to yield a solid with high purity. orgsyn.org The yield for the formylation step has been reported to be as high as 91% on a 56.3 mmol scale, with a slightly lower but still excellent yield of 84% on a half-scale reaction, demonstrating the scalability of the process. orgsyn.org

Table 1: Process Optimization Data for the Synthesis of this compound

Step Starting Material Key Reagents Scale (mmol) Yield (%) Purity Notes Reference
1 1,3,5-Tribromobenzene n-BuLi, n-BuMgCl, Di-tert-butyl dicarbonate 79.4 97 (purified) Crude product obtained in quantitative yield orgsyn.org
2 tert-Butyl 3,5-dibromobenzoate i-Propylmagnesium chloride, DMF 56.3 91 (submitters) Purified by flash chromatography orgsyn.org
2 tert-Butyl 3,5-dibromobenzoate i-Propylmagnesium chloride, DMF ~28 84 (checkers) Purified by flash chromatography orgsyn.org

Large-Scale Preparations and Their Implications in Research

The development of a reliable, large-scale synthesis for this compound has significant implications for its use in research. The presence of three distinct functional groups—the tert-butyl ester, the bromo substituent, and the formyl group—makes it a highly valuable and versatile synthetic intermediate.

The tert-butyl ester functionality is of particular importance. It can serve as a protecting group for the carboxylic acid, which is stable under various reaction conditions but can be readily cleaved under acidic conditions. This orthogonality to other common protecting groups allows for selective transformations at other positions of the molecule. For instance, the tert-butyl ester has been successfully utilized as a protecting group in subsequent Grignard reactions, highlighting its utility in complex synthetic pathways. orgsyn.org

The bromo and formyl groups offer multiple avenues for further chemical modifications. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents at this position. The formyl group, on the other hand, can undergo reactions typical of aldehydes, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in olefination and condensation reactions.

The availability of a scalable synthesis for this trifunctional building block, as detailed in Organic Syntheses, empowers chemists to construct complex molecular architectures that may have applications in medicinal chemistry, materials science, and other areas of chemical research. orgsyn.org The ability to produce this intermediate in significant quantities facilitates its use in the synthesis of compound libraries for screening purposes or for the production of larger quantities of a target molecule for further investigation.

Table 2: Functional Groups of this compound and Their Synthetic Potential

Functional Group Position Potential Transformations Research Implications
Tert-butyl ester 1 Protecting group for carboxylic acid, cleavage under acidic conditions Allows for selective reactions at other sites; facilitates multi-step synthesis. orgsyn.org
Bromo 3 Cross-coupling reactions (e.g., Suzuki, Stille), metal-halogen exchange Introduction of diverse substituents, building complex molecular scaffolds.
Formyl 5 Oxidation, reduction, olefination, condensation, reductive amination Elaboration of the carbon skeleton, introduction of new functional groups.

Reactivity Profiles and Transformational Chemistry of Tert Butyl 3 Bromo 5 Formylbenzoate

Reactions Involving the Bromine Moiety

The carbon-bromine bond in tert-butyl 3-bromo-5-formylbenzoate is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions and organometallic transformations.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium catalysis is a powerful tool for forming new carbon-carbon bonds at the site of the aryl bromide. The presence of electron-withdrawing formyl and ester groups on the aromatic ring generally facilitates the initial rate-limiting oxidative addition step in many of these catalytic cycles. researchgate.net

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds, reacting an aryl halide with an organoboron species. For substrates like this compound, which contain electron-withdrawing groups, the oxidative addition of the aryl bromide to the palladium(0) catalyst is generally favored. researchgate.net Various palladium catalysts, often in combination with bulky, electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃), are effective for coupling aryl bromides. researchgate.netacs.org These reactions are typically performed in the presence of a base, such as potassium carbonate or cesium carbonate, to facilitate the transmetalation step. The reaction conditions can often be mild, even proceeding at room temperature for reactive systems. acs.org The choice of boronic acid or boronate ester can also be tuned, with electron-donating groups on the boronic acid generally favoring the reaction. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst / Ligand Base Solvent Temperature Reference
Pd(OAc)₂ / P(o-tol)₃ K₂CO₃ DMF 130 °C scielo.br
Pd(dba)₂ / P(t-Bu)₃ KF Toluene (B28343) RT - 110 °C researchgate.netacs.org
Pd(acac)₂ / CataCXium A·HI Base-free Toluene High Temp acs.org
Pd(OAc)₂ / L1 CsOPiv THF 110 °C nih.gov

Beyond the Suzuki coupling, the bromine atom serves as a handle for other important palladium-catalyzed C-C bond-forming reactions.

Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent. The use of bulky trialkylphosphine ligands with palladium catalysts has enabled the coupling of aryl bromides at room temperature. acs.org The reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org Catalyst systems like Pd/P(t-Bu)₃ are highly effective for these transformations. acs.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is sensitive to various parameters, including the choice of base, solvent, and catalyst. nih.gov For aryl bromides bearing electron-withdrawing groups, Heck couplings can proceed efficiently, although side reactions like dehalogenation can sometimes be competitive. researchgate.net Catalyst systems such as Pd(OAc)₂ or those derived from N-heterocyclic carbenes (NHCs) are commonly used, often requiring temperatures between 60-80 °C. nih.govbeilstein-journals.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide. While specific examples for this compound are not prominent in the literature, the Negishi coupling is known to be compatible with a wide range of functional groups, including esters.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, both the formyl and ester groups are meta to the bromine. This meta-positioning does not provide the necessary activation for a classical SNAr mechanism, making this pathway less favorable compared to transition metal-catalyzed cross-coupling reactions.

Grignard Reagent Formation and Subsequent Quenching Reactions

The direct formation of a Grignard reagent from this compound by reaction with magnesium metal is problematic. The highly nucleophilic Grignard reagent, once formed, would readily react with the electrophilic formyl group of a neighboring molecule.

However, related transformations highlight the utility of organomagnesium chemistry in synthesizing this compound. A key synthetic route to this compound involves the selective metal-halogen exchange of its precursor, tert-butyl 3,5-dibromobenzoate. In this process, a Grignard reagent like isopropylmagnesium chloride selectively exchanges with one of the bromine atoms. The resulting arylmagnesium species is then quenched with an electrophile like N,N-dimethylformamide (DMF) to install the formyl group. This procedure demonstrates that the tert-butyl ester is robust enough to tolerate Grignard reaction conditions. cmu.edu Furthermore, the use of highly activated "Rieke magnesium" at very low temperatures (-78 °C) has been shown to enable the formation of functionalized Grignard reagents from aryl bromides bearing ester groups, which could then react with other electrophiles. cmu.eduorganic-chemistry.orgresearchgate.net

Reactions Involving the Formyl Moiety

The aldehyde (formyl) group is a highly reactive functional group that can undergo a variety of transformations, including reduction, oxidation, and nucleophilic addition.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) in the presence of the ester and aryl bromide. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically used for this transformation, as stronger reagents like lithium aluminum hydride (LiAlH₄) could also reduce the ester. harvard.edu This reaction yields tert-butyl 3-bromo-5-(hydroxymethyl)benzoate.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. Various oxidizing agents can be employed, and some methods show high chemoselectivity. For instance, a system using potassium tert-butoxide has been developed for the chemoselective oxidation of aromatic aldehydes to their corresponding carboxylic acids, tolerating other functional groups. rsc.org Other methods may use reagents like tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst. organic-chemistry.org

Nucleophilic Addition and Olefination: The formyl group is an excellent electrophile for nucleophilic addition. A prominent example is the Wittig reaction, which converts aldehydes into alkenes. libretexts.orgmasterorganicchemistry.com By reacting this compound with a phosphorus ylide (Wittig reagent), the C=O double bond is replaced with a C=C double bond. vanderbilt.eduorganic-chemistry.org The Wittig reaction is highly selective for aldehydes and ketones and tolerates ester and aryl halide functionalities. masterorganicchemistry.comvanderbilt.edu The stereochemistry of the resulting alkene depends on the structure of the ylide used. wikipedia.org

Table 2: Summary of Transformations for this compound

Functional Group Reaction Type Reagents / Conditions Product Type
Bromine Suzuki-Miyaura Coupling Pd catalyst, Base, Boronic acid Biaryl
Bromine Stille Coupling Pd catalyst, Organostannane Biaryl
Bromine Heck Reaction Pd catalyst, Base, Alkene Substituted Alkene
Formyl Reduction NaBH₄ Primary Alcohol
Formyl Oxidation K-tert-butoxide or other oxidants Carboxylic Acid
Formyl Wittig Reaction Phosphorus Ylide (Ph₃P=CR₂) Alkene

Reduction Reactions to Hydroxymethyl or Methylene (B1212753) Derivatives

The formyl group of this compound can be readily reduced to a hydroxymethyl group, yielding tert-butyl 3-bromo-5-(hydroxymethyl)benzoate. uni.lunih.gov This transformation is typically achieved using mild reducing agents to selectively target the aldehyde without affecting the ester or bromo functionalities.

Commonly employed reagents for this reduction include sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to furnish the primary alcohol.

Table 1: Reduction of this compound

Reagent(s)ProductFunctional Group Transformation
Sodium borohydride (NaBH₄), Methanol (MeOH)tert-Butyl 3-bromo-5-(hydroxymethyl)benzoateAldehyde to Primary Alcohol

Further reduction to the methylene derivative, tert-butyl 3-bromo-5-methylbenzoate, can be accomplished under more forcing conditions, such as those employed in the Wolff-Kishner or Clemmensen reductions. However, care must be taken to choose conditions that are compatible with the other functional groups present in the molecule.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, resulting in the formation of 3-bromo-5-(tert-butoxycarbonyl)benzoic acid. This transformation is a key step in the synthesis of various substituted benzoic acid derivatives. chemicalbook.com

Strong oxidizing agents are typically employed for this purpose. libretexts.orglibretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) are effective for this oxidation. libretexts.orglibretexts.org The choice of oxidant and reaction conditions is crucial to ensure complete conversion of the aldehyde while preserving the tert-butyl ester and the carbon-bromine bond. For instance, oxidation of an alkyl arene side-chain to a carboxylic acid can be achieved with potassium permanganate. libretexts.orglibretexts.org

Table 2: Oxidation of this compound

Reagent(s)ProductFunctional Group Transformation
Potassium permanganate (KMnO₄), base3-Bromo-5-(tert-butoxycarbonyl)benzoic acidAldehyde to Carboxylic Acid
Jones Reagent (CrO₃, H₂SO₄, acetone)3-Bromo-5-(tert-butoxycarbonyl)benzoic acidAldehyde to Carboxylic Acid

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents (R-MgX) readily add to the aldehyde of this compound to form secondary alcohols. The tert-butyl ester group is generally stable to Grignard reagents under typical reaction conditions, allowing for selective reaction at the formyl group. orgsyn.org This reaction is a powerful tool for introducing a wide variety of alkyl, aryl, and vinyl groups at the formyl position. The reaction of Grignard reagents with bromoalkanes can be facilitated by a suitable catalyst. orgsyn.org

Table 3: Grignard Addition to this compound

Grignard Reagent (R-MgX)Product
Methylmagnesium bromide (CH₃MgBr)tert-Butyl 3-bromo-5-(1-hydroxyethyl)benzoate
Phenylmagnesium bromide (C₆H₅MgBr)tert-Butyl 3-bromo-5-(hydroxy(phenyl)methyl)benzoate
Vinylmagnesium bromide (CH₂=CHMgBr)tert-Butyl 3-bromo-5-(1-hydroxyallyl)benzoate

While specific examples for this compound are not prevalent in the provided search results, the aldehyde functionality is expected to participate in aldol (B89426) condensations and related reactions. In the presence of a base, the aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds. Subsequent dehydration can lead to the formation of α,β-unsaturated carbonyl compounds.

Similarly, the Wittig reaction, using a phosphonium (B103445) ylide, would convert the aldehyde into an alkene. The nature of the substituent on the ylide would determine the structure of the resulting alkene.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form imines, oximes, and hydrazones, respectively. These reactions typically proceed under mild acidic or basic catalysis and involve the initial formation of a hemiaminal intermediate followed by dehydration.

The formation of imines can be achieved by reacting the aldehyde with a primary amine. dtu.dk For instance, reaction with aniline (B41778) would yield the corresponding N-phenylimine.

Oximes are formed by the reaction with hydroxylamine (NH₂OH). The resulting oxime can exist as a mixture of syn and anti isomers. The oxidation of di-tert-butyl ketoxime with silver(I) oxide can produce a stable di-tert-butyliminoxyl radical. beilstein-journals.org

Hydrazones are synthesized by reacting the aldehyde with hydrazine (N₂H₄) or its substituted derivatives, such as 2,4-dinitrophenylhydrazine. The reaction with hydrazine hydrate (B1144303) is a key step in the synthesis of 5-Bromo-1H-indazol-3-amine. nih.gov

Table 4: Condensation Reactions of this compound

ReagentProduct Type
Primary Amine (R-NH₂)Imine
Hydroxylamine (NH₂OH)Oxime
Hydrazine (N₂H₄)Hydrazone

Reactions Involving the tert-Butyl Ester Moiety

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid. orgsyn.org This group is known for its stability under a variety of reaction conditions, yet it can be selectively cleaved when desired. researchgate.net

Deprotection of the tert-butyl ester is most commonly achieved under acidic conditions. stackexchange.com Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) leads to the formation of the corresponding carboxylic acid, 3-bromo-5-formylbenzoic acid, along with isobutylene (B52900) and carbon dioxide as byproducts. stackexchange.com Aqueous phosphoric acid is also an effective reagent for the deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org

Alternatively, certain Lewis acids can also facilitate the cleavage of tert-butyl esters. researchgate.net The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. For instance, the use of powdered potassium hydroxide (B78521) in tetrahydrofuran (B95107) is a safer alternative to sodium hydride in dimethylformamide for the cleavage of tert-butyl benzoates. organic-chemistry.org

Table 5: Deprotection of the Tert-butyl Ester

Reagent(s)ProductByproducts
Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂)3-Bromo-5-formylbenzoic acidIsobutylene, Carbon dioxide
Aqueous Phosphoric Acid (H₃PO₄)3-Bromo-5-formylbenzoic acidtert-Butanol
Powdered Potassium Hydroxide (KOH), Tetrahydrofuran (THF)3-Bromo-5-formylbenzoic acidtert-Butanol

Selective Deprotection Strategies (e.g., Acidic Hydrolysis)

The tert-butyl ester group is a key feature of the title compound, serving as a robust protecting group for the carboxylic acid that can be removed under specific conditions, often with high selectivity. Unlike simpler methyl or ethyl esters, the tert-butyl ester is readily cleaved under acidic conditions due to the formation of the stable tert-butyl cation. This allows for deprotection without affecting other sensitive functional groups that are labile to nucleophilic or basic conditions.

Various methodologies have been developed for the selective cleavage of tert-butyl esters, which are applicable to substrates like this compound. Lewis acids, in particular, have proven effective in catalyzing this transformation under mild conditions. For instance, ytterbium triflate (Yb(OTf)₃) has been shown to be an efficient catalyst for the deprotection of tert-butyl benzoates in nitromethane (B149229) at moderate temperatures (45-50°C). niscpr.res.in This method is highly selective, leaving other ester groups such as benzyl (B1604629), methyl, and allyl esters intact. niscpr.res.in

Another effective system for this selective deprotection is the combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile. organic-chemistry.org This system is noteworthy for its ability to cleave the tert-butyl ester in the presence of an N-Boc protecting group, a reversal of the typical selectivity observed under standard acidic conditions. organic-chemistry.org Similarly, zinc bromide (ZnBr₂) in dichloromethane is a mild and effective reagent for the chemoselective hydrolysis of tert-butyl esters. researchgate.net This reagent can be used to deprotect tert-butyl esters while other acid-sensitive groups, such as certain amine protecting groups, remain unaffected. researchgate.net

These selective deprotection strategies are summarized in the table below.

Reagent/Catalyst SystemSolventConditionsSelectivity NotesReference
Ytterbium Triflate (Yb(OTf)₃) (5 mol%)Nitromethane45-50°CSelective over benzyl, allyl, and methyl esters. niscpr.res.in
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TempChemoselective in the presence of other acid-labile groups. researchgate.net
Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI)AcetonitrileRefluxSelective over N-Boc protecting groups. organic-chemistry.org

Transesterification Reactions

Direct transesterification of the sterically hindered tert-butyl ester of this compound is challenging under standard conditions. However, specialized methods have been developed to achieve this transformation. One such method involves a borane-catalyzed reaction. The use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, can facilitate the transesterification of tert-butyl esters with other alcohols, including functionalized diazoesters, under mild conditions. rsc.org This protocol is noted for its chemoselectivity. rsc.org

Alternatively, a two-step sequence can be employed to convert the tert-butyl ester into other esters. The tert-butyl ester can be selectively converted into the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) at room temperature, a reaction in which benzyl or methyl esters are unreactive. The resulting acid chloride can then be reacted in situ with a desired alcohol to furnish the new ester. This approach provides a versatile pathway to a variety of ester derivatives from the parent tert-butyl ester.

Preservation of the tert-Butyl Ester in Diverse Reaction Environments (e.g., Grignard Chemistry)

A significant advantage of the tert-butyl ester in this compound is its stability under a variety of reaction conditions that would typically cleave simpler esters. This robustness allows it to function as an effective protecting group while other transformations are carried out on the molecule.

Notably, the tert-butyl ester is resistant to many nucleophilic and basic reagents. It is stable in the presence of organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). lookchem.com This stability is crucial, for example, in reactions involving the aldehyde group or the aryl bromide. The tert-butyl moiety has been successfully used as a protecting group for the ester functionality during Grignard reactions. lookchem.com This allows for selective reactions, such as the addition of a Grignard reagent to the formyl group, without concomitant attack at the ester carbonyl.

The table below outlines the general stability of tert-butyl esters to a range of common reagents and reaction conditions, underscoring their utility as protecting groups.

Reagent ClassSpecific ReagentsStability of tert-Butyl EsterReference
Strong BasesLDA, t-BuOK, NEt₃Stable
NucleophilesRMgX, RLi, RCuLi, Enolates, NH₃Stable lookchem.com
Reducing AgentsH₂/Ni, LiAlH₄, NaBH₄Stable
Oxidizing AgentsKMnO₄, OsO₄, CrO₃/PyStable

Cascade and Multi-Component Reactions Incorporating this compound

The presence of a reactive aldehyde group makes this compound an excellent candidate for participation in cascade and multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step, thus enhancing atom economy and reducing waste.

The formyl group on the aromatic ring can act as the aldehyde component in a variety of named MCRs. For instance, derivatives of 2-formylbenzoic acid are known to participate in Sc(OTf)₃-catalyzed three-component Strecker/Lactamization cascade reactions with amines and trimethylsilyl (B98337) cyanide (TMSCN) to produce N-substituted 3-oxoisoindoline-1-carbonitriles. lookchem.com Similarly, 3-formylchromones (which contain a formyl group ortho to a carbonyl-containing heterocycle) can undergo complex MCRs with amidines and active methylene compounds to construct highly functionalized bipyrimidine derivatives. rsc.org

Given this precedent, this compound is a viable substrate for analogous transformations. It can be envisioned as a key component in reactions such as:

The Kabachnik-Fields reaction: A three-component reaction between the aldehyde, an amine, and a dialkyl phosphonate (B1237965) to yield α-aminophosphonates. beilstein-journals.org

The Biginelli reaction (or related cyclocondensations): Reaction with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which are often biologically active. mdpi.com

Isoindolinone synthesis: A cascade reaction of 2-formylbenzonitriles with certain pronucleophiles can lead to isoindolin-1-ones. nih.gov By analogy, the formyl group of the title compound could react with suitable nitrogen and carbon nucleophiles in a cascade sequence to build fused heterocyclic systems.

These examples highlight the potential of this compound as a versatile building block for diversity-oriented synthesis, enabling the rapid assembly of complex molecular architectures through efficient cascade and multi-component strategies. lookchem.comrsc.org

Advanced Applications in Complex Molecule Synthesis

Role as a Key Intermediate in Medicinal Chemistry Scaffolds

The primary and most documented application of tert-butyl 3-bromo-5-formylbenzoate is in the construction of scaffolds for medicinal chemistry, where it facilitates the rapid and systematic development of new therapeutic agents.

This compound is an ideal starting point for the synthesis of antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor implicated in various inflammatory and immune responses. nih.govnih.gov The P2Y₁₄ receptor is activated by UDP-glucose released from stressed or damaged cells and is a therapeutic target for conditions like asthma, chronic pain, and diabetes. nih.govnih.gov

The synthesis of potent P2Y₁₄ receptor antagonists often involves creating a central biaryl or substituted benzoate (B1203000) core structure. nih.gov this compound provides the perfect foundation for this. The bromo-substituent is readily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a second aryl or heteroaryl ring, forming the critical biaryl backbone of the antagonist. Simultaneously, the formyl group can be elaborated into other functionalities, such as amides or substituted amines, which are crucial for binding to the receptor.

The development of a new drug candidate heavily relies on Structure-Activity Relationship (SAR) studies, which involve synthesizing a library of related compounds (analogs) to determine how specific structural changes affect the molecule's biological activity. This compound is exceptionally well-suited for this purpose.

Chemists can use the compound as a common precursor and systematically vary two key positions:

The Bromo Position: By reacting the bromo-group with a diverse array of boronic acids or other organometallic reagents, a wide range of biaryl analogs can be generated. This allows researchers to probe how different substituents on the second ring impact receptor affinity and selectivity. lookchem.comduke.edu

The Formyl Position: The aldehyde can be converted into various amides, sulfonamides, or other hydrogen-bonding groups. This exploration helps in identifying the optimal functionality required for strong and specific interactions within the receptor's binding pocket.

This parallel synthesis approach enables the efficient mapping of the SAR, guiding the optimization of lead compounds toward candidates with improved potency, selectivity, and pharmacokinetic properties. duke.edu

Given its utility in building and optimizing pharmacologically active scaffolds, this compound is a key component integrated into multi-step synthesis pathways for drug candidates. Its role is that of a "linchpin" intermediate, connecting different fragments of the final molecule. The tert-butyl ester is particularly advantageous in these long synthetic routes. It is stable to many reaction conditions used to modify the other parts of the molecule (like basic conditions or nucleophilic attack) but can be cleanly removed in a late-stage step using acid to unmask the carboxylic acid, which is often a critical feature for the final drug's activity and solubility.

Contributions to Natural Product Total Synthesis

While this compound is a powerhouse in the synthesis of synthetic, drug-like molecules, its application in the total synthesis of naturally occurring compounds is not widely documented in scientific literature. The specific substitution pattern of this compound is tailored more towards the construction of popular medicinal chemistry scaffolds rather than the often unique and complex architectures found in natural products.

Utilization in Materials Science Applications

Similarly, there are no specific, prominent examples in the current body of research detailing the use of this compound in materials science. Although bromo-aromatic compounds are frequently used as building blocks for organic electronic materials like OLEDs and polymers, this particular molecule appears to be primarily exploited for its value in pharmaceutical research.

Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Tert-butyl 3-bromo-5-formylbenzoate, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For this compound, the expected NMR spectra would exhibit characteristic signals corresponding to its distinct chemical environments.

¹H NMR: The proton NMR spectrum is anticipated to show specific chemical shifts and coupling patterns. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm. The aromatic protons on the benzene (B151609) ring will likely appear as multiplets or distinct singlets in the range of 7.5 to 8.5 ppm. The tert-butyl group, being highly shielded, should produce a sharp singlet at approximately 1.6 ppm, corresponding to its nine equivalent protons.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the aldehyde and the ester functional groups are expected to resonate at the lower field, typically between 160 and 195 ppm. The aromatic carbons would appear in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~10.0 Singlet 1H Aldehyde (-CHO)
~8.3 Singlet 1H Aromatic C-H
~8.2 Singlet 1H Aromatic C-H
~8.0 Singlet 1H Aromatic C-H
~1.6 Singlet 9H tert-butyl (-C(CH₃)₃)

Note: Predicted data is based on structure-spectrum correlations and may vary from experimental values.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~190 Aldehyde Carbonyl (C=O)
~164 Ester Carbonyl (C=O)
~138 Aromatic C-Br
~136 Aromatic C-CHO
~135 Aromatic C-H
~132 Aromatic C-COOtBu
~130 Aromatic C-H
~122 Aromatic C-H
~82 Quaternary Carbon (-C(CH₃)₃)
~28 Methyl Carbons (-C(CH₃)₃)

Note: Predicted data is based on structure-spectrum correlations and may vary from experimental values.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display strong absorption bands characteristic of its carbonyl groups. A sharp peak around 1710-1730 cm⁻¹ would correspond to the C=O stretching of the tert-butyl ester, while another strong band at approximately 1690-1715 cm⁻¹ would be indicative of the C=O stretching of the aromatic aldehyde. The C-H stretching of the aldehyde group may be observed as a weaker band near 2720-2820 cm⁻¹. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is expected in the lower wavenumber region, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group
~2970 Medium C-H stretch (tert-butyl)
~2820, ~2720 Weak C-H stretch (aldehyde)
~1720 Strong C=O stretch (ester)
~1700 Strong C=O stretch (aldehyde)
~1600, ~1475 Medium-Weak C=C stretch (aromatic)
~1250, ~1150 Strong C-O stretch (ester)
~550 Medium-Weak C-Br stretch

Note: Expected values are based on typical functional group absorption ranges.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. Another significant fragmentation would likely involve the loss of the tert-butyl group (57 Da). The presence of the bromo and formyl groups on the aromatic ring will also influence the fragmentation pattern, leading to characteristic ions. For a related compound, tert-butyl 3-bromo-5-(hydroxymethyl)benzoate, predicted mass spectrometry data shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Expected Mass Spectrometry Fragmentation for this compound

m/z Fragment
285/287 [M]⁺ (Molecular Ion)
229/231 [M - C₄H₈]⁺
228/230 [M - C₄H₉]⁺
173/175 [Br-C₆H₃-CHO]⁺
145/147 [Br-C₆H₄]⁺

Note: Expected m/z values are based on common fragmentation patterns of similar structures.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to check the purity of a sample and to monitor the progress of a chemical reaction. libretexts.org For this compound, a non-polar compound, a silica gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate. rsc.org The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic ring is UV active, or by using a staining agent like potassium permanganate (B83412). mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides high-resolution separation and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is generally suitable. americanpharmaceuticalreview.com This would involve a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A typical mobile phase could be a gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic compound exhibits strong absorbance. This technique is highly effective for determining the purity of the compound and for quantifying any impurities present.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed in analytical chemistry to determine the elemental composition of a pure organic compound. azom.comresearchgate.net This method is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound, and assessing its purity. researchgate.netmt.com The most common method for this analysis is combustion analysis, which precisely measures the mass fractions of carbon (C), hydrogen (H), and other elements like nitrogen (N) and sulfur (S). researchgate.netaurigaresearch.com

The process involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures. measurlabs.com This reaction converts the carbon present in the sample into carbon dioxide (CO₂), the hydrogen into water (H₂O), and nitrogen into nitrogen oxides. These resulting gases are then separated and quantified by a detector, allowing for the calculation of the percentage composition of each element in the original sample. aurigaresearch.commeasurlabs.com

For halogen-containing compounds like this compound, specific modifications or subsequent analytical steps are required to determine the bromine content.

Theoretical Composition

Based on the molecular formula of this compound, C₁₂H₁₃BrO₃, the theoretical elemental composition can be calculated. This calculated composition serves as a benchmark against which experimental results are compared.

Detailed Research Findings

A comparison between the calculated (theoretical) and found (experimental) values from elemental analysis provides strong evidence for the successful synthesis and purity of the target compound. Typically, experimental values that fall within ±0.4% of the theoretical values are considered acceptable confirmation of the compound's structure and purity. While specific experimental data for this compound is not detailed in the provided research, the table below illustrates how such data would be presented and evaluated.

ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)50.55--
Hydrogen (H)4.60--
Oxygen (O)16.83--
Bromine (Br)28.02--

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

A primary focus of future research is the development of environmentally benign and efficient methods for synthesizing tert-butyl 3-bromo-5-formylbenzoate and related compounds. This involves integrating green chemistry principles and designing advanced catalytic systems.

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. The synthesis of aryl bromides and formyl compounds, key steps in producing the target molecule, are prime candidates for greener methodologies. Key principles being explored include waste prevention, maximizing atom economy, and using safer solvents and renewable feedstocks.

For the formylation step, traditional methods often rely on reagents like carbon monoxide or N,N-dimethylformamide (DMF) with phosphorus oxychloride (the Vilsmeier-Haack reaction). Emerging research focuses on more sustainable C1 sources. Formic acid, for instance, is being investigated as a convenient and environmentally friendly carbonyl source for the formylation of aryl halides. Carbon dioxide (CO2), a renewable feedstock, is also a promising alternative for N-formylation reactions, which could inspire new routes for C-formylation. The use of safer, recyclable solvents like ionic liquids or N-formylmorpholine is another key area of development to replace conventional, often toxic, organic solvents.

For the synthesis of aryl bromides, green approaches aim to replace hazardous reagents and improve atom economy. Research into using N-bromosuccinimide (NBS) under aqueous conditions or with catalysts like mandelic acid represents a move towards milder and more environmentally friendly bromination processes. Avoiding the use of chlorinated solvents and corrosive liquid bromine are key objectives.

Table 1: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application in Aryl Bromide Synthesis Application in Formylation Synthesis
Use of Renewable Feedstocks N/A Utilizing CO2 or biomass-derived formic acid as the C1 source.
Safer Solvents & Auxiliaries Employing aqueous conditions or recyclable ionic liquids. Using greener solvents like ionic liquids or polyethylene glycols (PEGs).
Catalysis Using catalytic reagents like mandelic acid or elemental sulfur instead of stoichiometric ones. Developing efficient transition metal catalysts (e.g., Palladium) to enable reactions under milder conditions.
Atom Economy Designing reactions that maximize the incorporation of bromine into the final product, minimizing byproducts. Using formic acid or CO2 directly to improve atom economy over multi-reagent systems like Vilsmeier-Haack.

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and require less energy. Future research is heavily invested in discovering novel catalysts for both the bromination and formylation steps. For formylation of aryl halides, phosphine-free palladium-based systems are being developed to improve stability and reduce cost. For example, a Pd(OAc)2/DABCO system has been shown to be effective for carbonylative transformations using formic acid. The goal is to create catalysts that are not only highly active and selective but also robust, recyclable, and based on more abundant, less toxic metals.

In aromatic bromination, catalyst development focuses on achieving high regioselectivity under mild conditions. While Lewis acids are traditionally used, newer approaches involve organocatalysts and novel metal complexes that can activate brominating agents like NBS more efficiently and selectively. The development of photosensitizing catalysts also presents a novel, light-powered approach for C-H functionalization, which could inspire new catalytic strategies for halogenation.

Table 2: Selected Catalytic Systems for Formylation and Bromination

Reaction Catalyst System Substrates Key Advantages
Formylation Palladium/DABCO Aryl Halides Phosphine-free, uses formic acid as CO source.
Formylation Tris(dibenzylideneacetone)dipalladium Aryl Iodides Mild conditions, broad functional-group tolerance.
Bromination Mandelic Acid Electron-rich aromatics Aqueous conditions, room temperature, high regioselectivity with NBS.
Bromination Pd(II) Complexes Aromatic C-H Bonds Mechanochemical approach, selective C-H activation.

Computational Chemistry and Mechanistic Studies

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactions. For a molecule like this compound, theoretical studies can provide deep insights into its formation and reactivity, guiding the development of improved synthetic methods.

Density Functional Theory (DFT) and other ab initio calculations are increasingly used to elucidate the complex mechanisms of electrophilic aromatic substitution reactions, including bromination and formylation. Recent computational studies on electrophilic aromatic bromination challenge classic textbook mechanisms, suggesting that the reaction may proceed through an addition–elimination pathway rather than forming a stable charged Wheland intermediate under certain conditions. DFT modeling can investigate various potential mechanistic pathways, including oxidative addition and reductive elimination steps in metal-catalyzed reactions, providing energy profiles for each.

Similarly, for formylation reactions like the Duff reaction, DFT calculations have been used to study the selectivity-determining step, revealing the crucial role of hydrogen bonding and the formation of a cyclohexa-2,4-dienone intermediate. Such theoretical investigations provide a molecule-level understanding that is difficult to obtain through experimental methods alone.

Beyond mechanistic elucidation, computational models are powerful tools for predicting the outcome of reactions. Ab initio calculations can be used to analyze positional selectivity in electrophilic aromatic bromination by comparing the energies of transition states and intermediates for ortho, meta, and para substitution. For instance, calculations have successfully predicted the high para-selectivity observed in the bromination of anisole by showing that the para-substituted isomer is energetically more stable.

In the context of formylation, theoretical calculations have been employed to understand why the formyl cation (CHO+) sometimes acts as a protonating agent (a Brønsted acid) rather than an acylating agent (a Lewis acid) in the gas phase. By calculating the energy gap between proton transfer and acylation pathways, researchers can predict the thermodynamic preference and understand the factors influencing reactivity. These predictive capabilities are invaluable for designing new synthetic routes with desired regioselectivity, saving significant time and resources in the laboratory.

Table 3: Calculated Energy Differences in Aromatic Substitution Reactions

Reaction System Studied Computational Finding Predicted Outcome
Bromination Anisole Para isomer transition state is lower in energy than the ortho isomer. High para/ortho selectivity.
Formylation Toluene (B28343) + Formyl Cation Protonation is favored over acylation by 11.7 kcal/mol (ΔH). Proton transfer is the exclusive reaction.
Duff Reaction Phenol Derivatives The energy barrier for the selectivity-defining step is relatively low (17-25 kcal/mol). The reaction proceeds under thermal conditions.

Expansion of Synthetic Utility

The trifunctional nature of this compound—featuring an aldehyde, a bromo group, and a protected carboxylic acid—makes it a highly versatile synthetic intermediate. Future research will likely focus on leveraging this versatility to construct complex molecular architectures. The aldehyde group is a site for nucleophilic attack, condensation, and olefination reactions, while the bromine atom is a key handle for cross-coupling reactions.

The development of cascade reactions starting from related 2-acylbenzoic acids to form heterocycles like phthalides and isoindolinones showcases the potential of these building blocks. Similar strategies could be applied to this compound. The aldehyde can be transformed into an alkene via a Wittig reaction, the carboxylic acid can be converted to esters and amides, and the bromine can participate in Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic and divergent synthesis of a wide array of complex derivatives, which is particularly valuable in medicinal chemistry for creating libraries of potential therapeutic agents.

Exploration of Novel Transformations for the Formyl and Bromo Groups

The future of synthetic chemistry involving this compound will likely focus on the development of novel and efficient transformations of its reactive formyl and bromo moieties. While classical reactions of these groups are well-established, emerging research is geared towards more sophisticated and atom-economical methodologies.

Tandem and Domino Reactions: A promising avenue is the design of tandem or domino reactions that engage both the bromo and formyl groups in a single synthetic operation. For instance, a palladium-catalyzed tandem Heck and aldol (B89426) reaction could be envisioned, where the bromo group first participates in a Heck coupling, followed by an intramolecular aldol condensation involving the formyl group to construct complex polycyclic systems. researchgate.net Such strategies are highly efficient as they reduce the number of synthetic steps, saving time and resources.

C-H Activation: Recent advancements in transition-metal-catalyzed C-H activation present a powerful tool for the further functionalization of the aromatic ring of this compound. researchgate.netnih.gov Research could explore the selective activation of the C-H bonds at other positions on the benzene (B151609) ring, allowing for the introduction of new functional groups without the need for pre-functionalization. This would open up possibilities for creating a wider array of derivatives with unique electronic and steric properties.

Advanced Cross-Coupling Reactions: Beyond standard cross-coupling reactions, future research may explore more advanced and less common coupling partners for the bromo group. This could include C-S cross-coupling reactions to introduce sulfur-containing moieties, which are prevalent in many biologically active molecules and functional materials. mdpi.comresearchgate.net

The table below summarizes potential novel transformations for the functional groups of this compound.

Functional GroupPotential Novel TransformationSynthetic Utility
Bromo Group Palladium-catalyzed tandem reactions researchgate.netresearchgate.netRapid construction of polycyclic systems
C-H activation at other ring positions researchgate.netnih.govAccess to novel substitution patterns
Advanced C-S cross-coupling mdpi.comresearchgate.netIntroduction of thioether functionalities
Formyl Group Reductive coupling with the bromo groupFormation of cyclic structures
Multi-component reactions mdpi.comSynthesis of complex heterocyclic scaffolds
Asymmetric catalysisAccess to chiral derivatives

Design and Synthesis of New Derivatives with Tailored Properties

The bifunctional nature of this compound makes it an ideal starting material for the design and synthesis of new derivatives with properties tailored for specific applications in medicinal chemistry and materials science.

Medicinal Chemistry: In the realm of medicinal chemistry, this compound can serve as a scaffold for the synthesis of novel bioactive molecules. The formyl group can be readily converted into various heterocyclic systems, such as benzimidazoles or quinazolines, which are known to exhibit a wide range of pharmacological activities. mdpi.comnih.gov The bromo group can be utilized for late-stage functionalization via cross-coupling reactions to introduce diverse substituents, enabling the exploration of structure-activity relationships and the optimization of drug candidates. The synthesis of substituted benzaldehydes is a crucial step in the development of new pharmaceuticals. rug.nlnih.govresearchgate.net

Materials Science: In materials science, this compound can be used as a monomer for the synthesis of functional polymers. echemi.comresearchgate.net The bromo and formyl groups can be polymerized through different mechanisms to create polymers with unique optical, electronic, or thermal properties. For example, derivatives of this compound could be incorporated into π-extended systems for applications in organic electronics. researchgate.net The development of contorted aromatic building blocks can lead to materials with extraordinary properties for applications such as photovoltaics and batteries. uni-bonn.de

The following table outlines potential derivatives of this compound and their tailored properties.

Application AreaPotential DerivativeTailored Property
Medicinal Chemistry Benzimidazole derivatives nih.govAntimicrobial, antiviral, anti-inflammatory
Quinazoline derivatives mdpi.comDiverse pharmacological activities
Substituted benzaldehydes rug.nlnih.govresearchgate.netIntermediates for drug synthesis
Materials Science Functional polymers echemi.comresearchgate.netUnique optical and electronic properties
π-extended systems researchgate.netOrganic electronics applications
Contorted aromatic structures uni-bonn.deAdvanced materials for energy storage

Interdisciplinary Research Opportunities

The versatility of this compound opens up numerous opportunities for interdisciplinary research, bridging the gap between synthetic chemistry and other scientific disciplines.

Chemical Biology: Derivatives of this compound could be designed as chemical probes to study biological processes. For example, fluorescent derivatives could be synthesized to visualize specific cellular components or to monitor enzymatic activity. The development of fluorescent chemosensors for transition metal ions is an active area of research where derivatives of this compound could find application. core.ac.ukbohrium.comnih.govsemanticscholar.org

Sensor Technology: The aromatic core of this compound can be functionalized to create chemosensors for the detection of specific analytes. By incorporating recognition motifs that selectively bind to a target molecule, changes in the optical or electronic properties of the resulting derivative upon binding can be used for sensing applications. The design of optical chemosensors is a rapidly growing field. mdpi.com

Catalysis: Novel ligands for transition metal catalysis could be synthesized from this compound. The introduction of coordinating groups through modification of the formyl and bromo functionalities could lead to the development of catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Q & A

Basic: What are the optimal synthetic routes for preparing Tert-butyl 3-bromo-5-formylbenzoate, and what factors influence yield and purity?

Methodological Answer:
A common approach involves sequential functionalization of the benzoate scaffold. For example, bromination of tert-butyl 5-formylbenzoate using electrophilic brominating agents (e.g., NBS in DCM under controlled conditions) can yield the 3-bromo derivative. Key factors include:

  • Temperature control (0–5°C to minimize side reactions like over-bromination).
  • Solvent choice (polar aprotic solvents like DMF enhance electrophilic substitution).
  • Protection of the formyl group (e.g., acetal formation) to prevent undesired oxidation or nucleophilic attack .
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography using gradient elution (hexane/ethyl acetate).

Basic: How can spectroscopic and crystallographic methods be applied to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The tert-butyl group appears as a singlet (~1.3 ppm), while the formyl proton resonates as a singlet (~10 ppm). Coupling patterns of aromatic protons confirm substitution positions.
    • ¹³C NMR : Distinct peaks for the carbonyl (C=O, ~165 ppm) and brominated aromatic carbons (~125–135 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves spatial arrangement. Critical steps include crystal growth (slow evaporation from ethanol/dichloromethane) and refinement of thermal parameters to address disorder in the tert-butyl group.

Advanced: How can researchers design experiments to investigate the reactivity of the bromo and formyl substituents in cross-coupling reactions?

Methodological Answer:

  • Palladium-Catalyzed Couplings :
    • Suzuki-Miyaura : Use the bromo group with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Monitor formyl stability under basic conditions.
    • Protection Strategies : Temporarily reduce the formyl to a hydroxymethyl group (NaBH₄) to prevent interference .
  • Competitive Reactivity Analysis :
    • Compare reaction rates of bromo vs. formyl groups under identical conditions using kinetic studies (UV-Vis or in-situ IR). Statistical analysis (e.g., ANOVA) identifies dominant pathways .

Advanced: How should researchers address contradictions in reported reaction outcomes involving this compound?

Methodological Answer:

  • Data Triangulation :
    • Replicate experiments under varying conditions (solvent, catalyst loading, temperature) to isolate variables.
    • Cross-validate results using complementary techniques (e.g., GC-MS for byproduct identification, DFT calculations for mechanistic insights) .
  • Error Analysis :
    • Quantify experimental uncertainty (e.g., standard deviation across triplicate runs).
    • Apply Bayesian statistics to assess the probability of competing mechanistic hypotheses .

Advanced: What computational methods are suitable for elucidating the electronic effects of the tert-butyl group on the aromatic ring’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites.
    • Compare charge distribution with/without the tert-butyl group to assess its electron-donating effects .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects (e.g., in THF or DCM) to predict steric hindrance from the tert-butyl group during coupling reactions .

Advanced: How can researchers mitigate challenges in purifying this compound due to its sensitivity to hydrolysis?

Methodological Answer:

  • Chromatography : Use silica gel pretreated with 1% triethylamine to neutralize acidic sites that may promote hydrolysis.
  • Low-Temperature Techniques : Perform flash chromatography at 4°C to slow degradation.
  • Stability Studies : Conduct accelerated aging tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .

Advanced: What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Kinetic Profiling :
    • Use UV-Vis spectroscopy to track absorbance changes (e.g., formyl group degradation) at pH 3–10 and temperatures 25–60°C.
    • Apply the Arrhenius equation to calculate activation energy for decomposition .
  • Mass Spectrometry : Identify degradation products (e.g., debrominated or oxidized derivatives) to propose degradation pathways .

Advanced: How can this compound serve as a precursor in multi-step syntheses of functionalized aromatic systems?

Methodological Answer:

  • Sequential Functionalization :
    • Step 1 : Suzuki coupling to replace bromine with aryl groups.
    • Step 2 : Reductive amination of the formyl group to introduce amino functionalities.
  • Orthogonal Protection : Use tert-butyl as a stable protecting group during subsequent reactions (e.g., Grignard additions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.